[4-(1H-benzimidazol-2-yl)piperidin-1-yl](4-hydroxy-8-methoxyquinolin-3-yl)methanone
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Overview
Description
4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring, which is further connected to a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and quinoline intermediates, followed by their coupling through a piperidine linker. Common reagents used in these reactions include acids, bases, and various organic solvents. Specific reaction conditions such as temperature, pressure, and time are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials with unique properties.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is investigated for its therapeutic potential. It may act on specific molecular targets to treat various diseases, including infections and cancers.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone: Lacks the methoxy group on the quinoline ring.
4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone: Contains a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone enhances its chemical reactivity and potential biological activity. This structural feature may contribute to its unique properties and applications compared to similar compounds.
Properties
Molecular Formula |
C23H22N4O3 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-[4-(1H-benzimidazol-2-yl)piperidine-1-carbonyl]-8-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C23H22N4O3/c1-30-19-8-4-5-15-20(19)24-13-16(21(15)28)23(29)27-11-9-14(10-12-27)22-25-17-6-2-3-7-18(17)26-22/h2-8,13-14H,9-12H2,1H3,(H,24,28)(H,25,26) |
InChI Key |
BJZIYDSTAWJJPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C(C2=O)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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